4,6-Diethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine
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Overview
Description
4,6-Diethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring with diethyl substitutions at positions 4 and 6, and an amine group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with cyanuric chloride, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
4,6-Diethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,6-Diethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
- 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
- Hydrazinium cyamelurate
Comparison: Compared to these similar compounds, 4,6-Diethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine is unique due to its specific diethyl substitutions, which can influence its chemical reactivity and biological activity. Its structure provides distinct properties that make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C7H16N4 |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2,4-diethyl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine |
InChI |
InChI=1S/C7H16N4/c1-3-5-9-6(4-2)11-7(8)10-5/h5-6,9H,3-4H2,1-2H3,(H3,8,10,11) |
InChI Key |
RPGZVSFYEWHZLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NC(N=C(N1)N)CC |
Origin of Product |
United States |
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